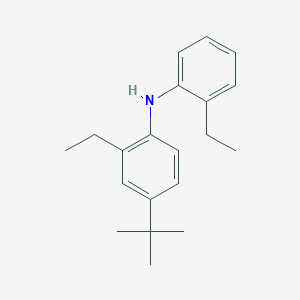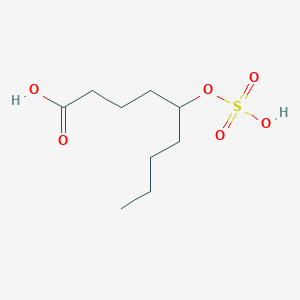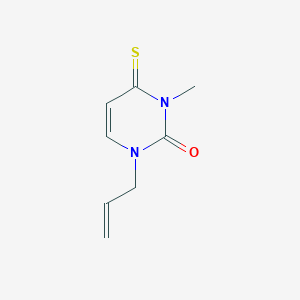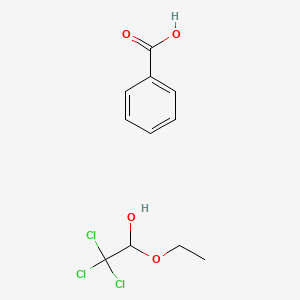
Benzoic acid;2,2,2-trichloro-1-ethoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2,2-trichloro-1-ethoxyethanol typically involves the esterification of benzoic acid with 2,2,2-trichloro-1-ethoxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2,2,2-trichloro-1-ethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Partially or fully dechlorinated alcohols.
Substitution: Compounds with new functional groups replacing the trichloro group.
Aplicaciones Científicas De Investigación
Benzoic acid;2,2,2-trichloro-1-ethoxyethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of benzoic acid;2,2,2-trichloro-1-ethoxyethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The benzoic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-ethoxyethanol: A simpler analog without the benzoic acid group.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Chlorinated alcohols: Compounds with similar trichloroethoxy groups but different additional functional groups.
Uniqueness
Benzoic acid;2,2,2-trichloro-1-ethoxyethanol is unique due to the combination of the benzoic acid and trichloroethoxyethanol moieties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
114628-87-4 |
|---|---|
Fórmula molecular |
C11H13Cl3O4 |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
benzoic acid;2,2,2-trichloro-1-ethoxyethanol |
InChI |
InChI=1S/C7H6O2.C4H7Cl3O2/c8-7(9)6-4-2-1-3-5-6;1-2-9-3(8)4(5,6)7/h1-5H,(H,8,9);3,8H,2H2,1H3 |
Clave InChI |
AQFUOPPGDRWCNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(Cl)(Cl)Cl)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


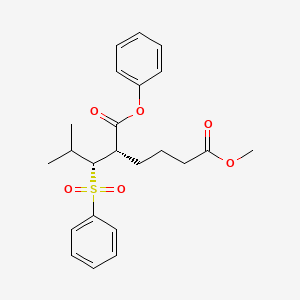

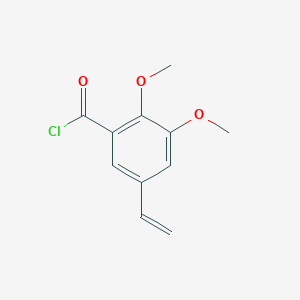

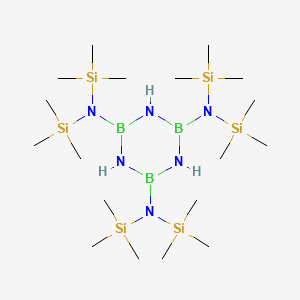
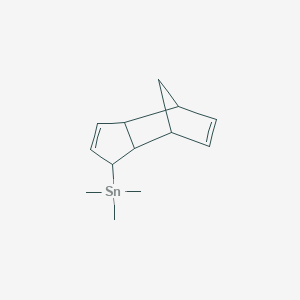
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
